molecular formula C14H18N2O B13742806 6-Hexanamidoindole

6-Hexanamidoindole

Cat. No.: B13742806
M. Wt: 230.31 g/mol
InChI Key: VCTYXCBAFPDTIM-UHFFFAOYSA-N
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Description

6-Hexanamidoindole, also known as N-(1H-indol-6-yl)hexanamide, is a compound with the molecular formula C14H18N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hexanamidoindole typically involves the reaction of indole with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the indole nitrogen and the hexanoyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Hexanamidoindole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hexanamidoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hexanamidoindole involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit protein kinases, modulate neurotransmitter receptors, and interfere with DNA synthesis. These interactions result in diverse biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 6-Hexanamidoindole is unique due to its specific amide substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(1H-indol-6-yl)hexanamide

InChI

InChI=1S/C14H18N2O/c1-2-3-4-5-14(17)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,2-5H2,1H3,(H,16,17)

InChI Key

VCTYXCBAFPDTIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

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